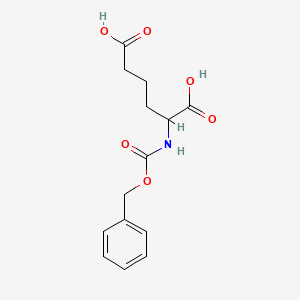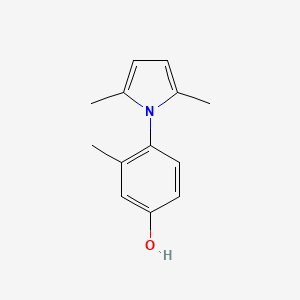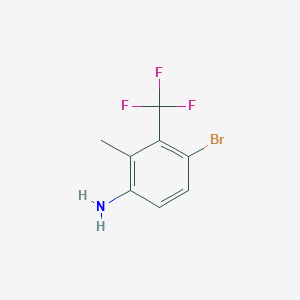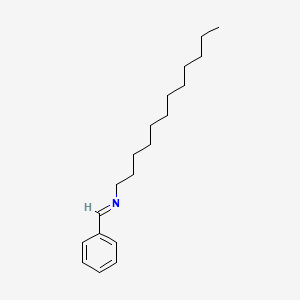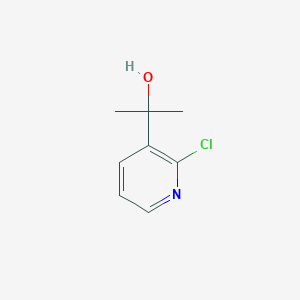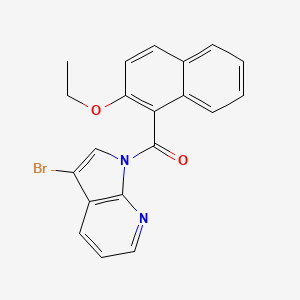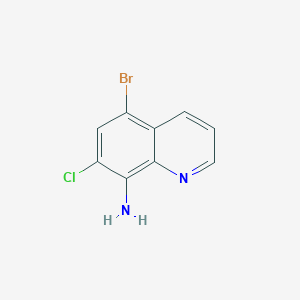
5-Bromo-7-chloroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and chloro substituents on the quinoline ring enhances its reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinolin-8-amine typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination and chlorination of quinoline followed by amination. For instance, the bromination of 8-nitroquinoline with N-bromosuccinimide (NBS) followed by reduction and chlorination can yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and maximize efficiency.
化学反应分析
Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .
相似化合物的比较
8-Aminoquinoline: Lacks the bromo and chloro substituents, making it less reactive.
5-Bromo-8-chloroquinoline: Lacks the amino group, reducing its potential for biological interactions.
7-Chloroquinoline: Lacks both the amino and bromo groups, limiting its reactivity and applications.
Uniqueness: 5-Bromo-7-chloroquinolin-8-amine is unique due to the presence of all three substituents (amino, bromo, and chloro) on the quinoline ring. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .
属性
CAS 编号 |
1215767-85-3 |
|---|---|
分子式 |
C9H6BrClN2 |
分子量 |
257.51 g/mol |
IUPAC 名称 |
5-bromo-7-chloroquinolin-8-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |
InChI 键 |
KXURWWAXSORLJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B8770010.png)
![6-[(morpholin-4-yl)methyl]pyridin-3-amine](/img/structure/B8770015.png)
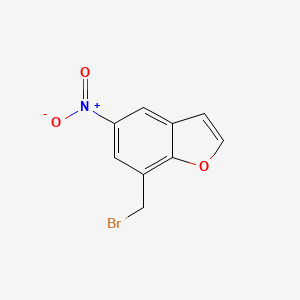
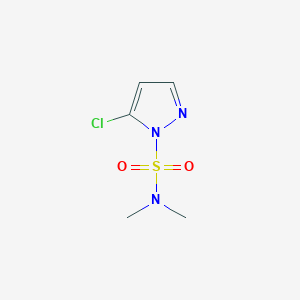
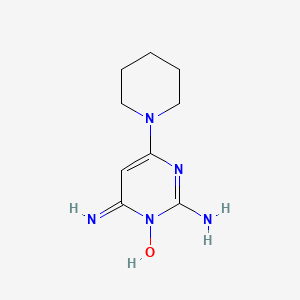
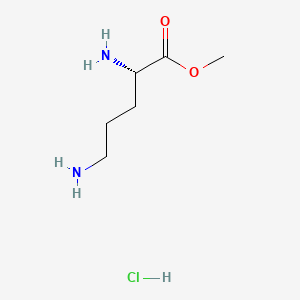
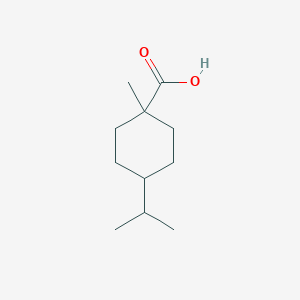
![(2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol](/img/structure/B8770055.png)
